molecular formula C6H11N3 B100695 4-Butyl-4H-1,2,4-triazole CAS No. 16227-10-4

4-Butyl-4H-1,2,4-triazole

Cat. No.: B100695
CAS No.: 16227-10-4
M. Wt: 125.17 g/mol
InChI Key: ZOMKCDYJHAQMCU-UHFFFAOYSA-N
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Description

4-Butyl-4H-1,2,4-triazole is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one butyl group attached to the fourth carbon. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

Safety and Hazards

The safety data sheet for 4-Butyl-4H-1,2,4-triazole indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Biochemical Analysis

Biochemical Properties

4-Butyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity, interacting with bacterial enzymes and proteins to inhibit their function . For instance, this compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity and disrupting essential biochemical pathways in microorganisms . Additionally, it has been observed to interact with fungal enzymes, making it a potential antifungal agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In bacterial cells, this compound disrupts cell wall synthesis and protein synthesis, leading to cell death . In mammalian cells, it has been observed to affect cell proliferation and apoptosis by altering the expression of specific genes involved in these processes . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For example, this compound can bind to the active sites of enzymes, leading to competitive inhibition and subsequent disruption of enzymatic activity . Additionally, it has been shown to interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions collectively contribute to the compound’s antimicrobial and antifungal properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cytotoxic effects, highlighting the importance of monitoring its stability and degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antimicrobial and antifungal activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins, which determine its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions.

Major Products

The major products formed from these reactions include substituted triazoles, amines, and oxides, depending on the specific reaction and conditions used .

Comparison with Similar Compounds

4-Butyl-4H-1,2,4-triazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications, which distinguish it from other triazoles and related compounds.

Properties

IUPAC Name

4-butyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-3-4-9-5-7-8-6-9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMKCDYJHAQMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042484
Record name Triazbutil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16227-10-4
Record name Triazbutil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16227-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazbutil [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazbutil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butyl-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.668
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAZBUTIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JT714MEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In Example 6, Example 5 was repeated except that the butylamine-HCN mixture was not heated so as to avoid polymerizing the hydrogen cyanide. An NMR spectrum of this mixture gave no evidence of butylformamidine formation but rather was consistent with a simple solution of butylammonium cyanide in butylamine. Hydrazine was added and the reaction mixture was heated to 75° C. to give a 63% yield of 4-n-butyl-1,2,4-triazole in only four hours. The only differences between this experiment and Examples 3 and 4 were the order of the HCN--H2NNH2 additions and the amount of NH4Cl catalyst used; the former seems to have had no discernible effect while the latter is presumably responsible for the significant rate increase.
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butylammonium cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 4-Butyl-4H-1,2,4-triazole (Triazbutil) used in this study on wheat rust?

A: The study aimed to evaluate how different fertilizer treatments affected the slow rusting characteristics of three wheat cultivars. To isolate the effects of stem rust (caused by Puccinia graminis f.sp. tritici) from leaf rust (caused by Puccinia recondita f.sp. tritici) in some experiments, researchers used this compound (Triazbutil) as a fungicide. The compound effectively prevented leaf rust development, allowing for a focused analysis of stem rust progression under various fertilizer regimes [].

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